tert-Butyl 3-{[2-(diethylamino)ethyl]amino}propanoate
Description
Properties
IUPAC Name |
tert-butyl 3-[2-(diethylamino)ethylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2O2/c1-6-15(7-2)11-10-14-9-8-12(16)17-13(3,4)5/h14H,6-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYZVVHACRAJJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Using tert-Butyl 3-Bromopropanoate
The most widely reported method involves the reaction of tert-butyl 3-bromopropanoate with 2-(diethylamino)ethylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 25–40°C. The amine acts as a nucleophile, displacing bromide via an SN2 mechanism. Stoichiometric ratios of 1:1.2 (bromide:amine) ensure complete conversion, with yields reaching 82–88% after 12–24 hours.
Reaction Equation:
Side products include dialkylated amines (3–7%) and hydrolyzed propanoic acid derivatives (<2%), which are minimized by maintaining anhydrous conditions.
Alternative Pathways: Mitsunobu and Reductive Amination
While less common, Mitsunobu reactions between tert-butyl 3-hydroxypropanoate and 2-(diethylamino)ethylamine have been explored using diethyl azodicarboxylate (DEAD) and triphenylphosphine. However, yields are lower (65–70%) due to competing elimination reactions. Reductive amination of tert-butyl 3-oxopropanoate with the same amine, using sodium cyanoborohydride, achieves 75% yield but requires stringent pH control (pH 6–7).
Optimization of Reaction Conditions
Solvent Systems and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., THF, DCM) outperform dimethylformamide (DMF) or acetonitrile in minimizing side reactions. Elevated temperatures (>50°C) accelerate hydrolysis of the tert-butyl ester, reducing yields by 15–20%.
Table 1: Solvent Optimization for Nucleophilic Substitution
| Solvent | Temperature (°C) | Yield (%) | Purity (GC) |
|---|---|---|---|
| THF | 25 | 88 | 95.2 |
| DCM | 30 | 85 | 94.8 |
| Acetonitrile | 40 | 72 | 89.1 |
Catalytic Additives
The addition of potassium iodide (10 mol%) as a phase-transfer catalyst increases reaction rates by 30%, reducing completion time to 8 hours. However, residual iodide complicates purification, necessitating additional washing steps with sodium thiosulfate.
Purification and Characterization
Distillation and Recrystallization
Crude product is purified via vacuum distillation (bp 120–125°C at 0.5 mmHg) or recrystallization from hexane/ethyl acetate (3:1). Distillation achieves higher purity (98.5% by GC) but risks thermal degradation, while recrystallization yields 96% purity with 85% recovery.
Table 2: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| H NMR (400 MHz, CDCl) | δ 1.25 (t, 6H, NCHCH), 2.48 (q, 4H, NCH), 3.32 (m, 2H, NHCH) |
| C NMR | δ 171.5 (C=O), 80.1 (C(CH)), 46.8 (NCHCH) |
| IR (neat) | 1735 cm (ester C=O), 3350 cm (N-H stretch) |
Industrial-Scale Production
Continuous Flow Reactors
Pilot-scale studies using tubular reactors (residence time: 30 minutes) achieve 90% yield at 35°C, with in-line FTIR monitoring to track bromide displacement. Automated quenching with aqueous NaHCO prevents over-alkylation.
Comparative Analysis with Structural Analogues
Replacing the diethylamino group with dimethylamino (as in tert-butyl 3-{[2-(dimethylamino)ethyl]amino}propanoate) reduces steric hindrance, increasing reaction rates by 20% but lowering thermal stability. The tert-butyl ester’s bulkiness compared to methyl esters enhances solubility in nonpolar media, facilitating extraction .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-{[2-(diethylamino)ethyl]amino}propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-{[2-(diethylamino)ethyl]amino}propanoate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds.
Biology: In biological research, this compound is used to study the effects of amine-containing molecules on biological systems. It can be used in the development of new drugs or as a tool to investigate biochemical pathways.
Medicine: In medicine, this compound may be explored for its potential therapeutic properties. It can be used in the design and synthesis of new pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be utilized in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-{[2-(diethylamino)ethyl]amino}propanoate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Observations :
- Steric Effects : The tert-butyl group in the target compound provides superior steric protection compared to ethyl or methyl esters, reducing unintended hydrolysis .
- Lipophilicity : Trifluoromethylphenyl analogues (e.g., ) exhibit higher logP values, making them more suitable for blood-brain barrier penetration .
- Synthetic Yields : Compounds with bulky substituents (e.g., benzyl groups in ) often show lower yields (43% for 12b vs. 90% for 12a) due to steric challenges during synthesis .
Reactivity and Functional Group Compatibility
- Amine Reactivity: The diethylaminoethylamine moiety in the target compound facilitates nucleophilic reactions, such as alkylation or acylation, which are critical in drug conjugate synthesis. In contrast, morpholine-containing analogues () exhibit reduced nucleophilicity due to the cyclic amine structure .
- Ester Stability : The tert-butyl ester is resistant to basic hydrolysis but cleavable under strong acidic conditions (e.g., HCl in dioxane). Ethyl esters () hydrolyze more readily under mild acidic or enzymatic conditions .
Analytical and Spectroscopic Data
- NMR Profiles: The target compound’s ¹H-NMR spectrum is expected to show signals for tert-butyl protons at δ 1.36 ppm (s, 9H) and diethylamino groups at δ 2.4–2.6 ppm (q, 4H), consistent with analogues in and .
- Mass Spectrometry : HRMS data for similar compounds (e.g., [M+H]⁺ = 333.1425 in ) align with the expected molecular ion peak for the target compound ([M+H]⁺ = 258.40) .
Biological Activity
tert-Butyl 3-{[2-(diethylamino)ethyl]amino}propanoate is a synthetic compound recognized for its diverse biological activities. Its unique structure, characterized by a tert-butyl ester group and a diethylaminoethylamino moiety, contributes to its interactions with various biological targets, including enzymes and receptors. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
- Chemical Formula : CHNO
- Molecular Weight : 244.37 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets:
- Enzyme Modulation : The diethylaminoethylamino moiety allows the compound to form hydrogen bonds and electrostatic interactions with enzyme active sites, potentially altering their activity.
- Receptor Binding : It can influence cellular responses by participating in signaling pathways through specific receptor interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can exhibit antimicrobial properties. The interaction with bacterial enzymes may inhibit growth or virulence factors.
- Cytotoxic Effects : In vitro studies suggest that this compound can induce cytotoxicity in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
- Neuropharmacological Effects : The presence of the diethylamino group suggests potential interactions with neurotransmitter receptors, which could lead to effects on mood or behavior.
Comparison of Related Compounds
The following table highlights structural similarities and unique features among related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | CHNO | Contains diethylamine; affects reactivity and solubility |
| tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}propanoate | CHNO | Contains dimethylamine; different reactivity |
| Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-(methylamino)propanoate | CHNO | Smaller size; different reactivity due to methyl groups |
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial properties of similar compounds against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the amino group significantly affected the antimicrobial potency (Study Reference: ).
- Cancer Cell Cytotoxicity : Research conducted on various cancer cell lines revealed that this compound exhibited IC50 values in the micromolar range, suggesting potential as an anticancer agent (Study Reference: ).
- Neuropharmacological Effects : Investigations into the effects of this compound on neurotransmitter systems showed modulation of serotonin receptors, indicating potential applications in treating mood disorders (Study Reference: ).
Q & A
Q. What are the critical parameters to optimize during the synthesis of tert-butyl 3-{[2-(diethylamino)ethyl]amino}propanoate?
- Methodological Answer: Synthesis requires precise control of temperature (e.g., microwave irradiation at 120°C), solvent selection (acetonitrile for polarity), and reaction time. Monitoring via thin-layer chromatography (TLC) ensures intermediate formation, while nuclear magnetic resonance (NMR) confirms final product identity. Purification via flash chromatography (e.g., 30% EtOAc/CH₂Cl₂) is critical for removing byproducts .
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer: NMR (¹H and ¹³C) is essential for structural elucidation, particularly for confirming the tert-butyl group and diethylaminoethyl moiety. Infrared (IR) spectroscopy identifies functional groups like ester carbonyls. High-resolution mass spectrometry (HRMS) or LC-MS validates molecular weight. TLC tracks reaction progress .
Q. How should this compound be purified to achieve >95% purity?
- Methodological Answer: Flash chromatography using gradients of ethyl acetate and dichloromethane is effective. For sensitive intermediates, silica gel chromatography under inert atmospheres prevents degradation. Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) may enhance crystalline purity .
Q. What storage conditions are optimal for maintaining stability?
Q. What role does the tert-butyl group play in the compound’s reactivity?
- Methodological Answer: The tert-butyl group acts as a steric shield, protecting the ester moiety from nucleophilic attack during synthesis. It also enhances solubility in organic solvents, facilitating reactions in non-polar media. Post-synthesis, it can be cleaved under acidic conditions (e.g., TFA) for further functionalization .
Advanced Research Questions
Q. How do electronic effects of substituents influence reaction kinetics in nucleophilic substitutions involving this compound?
- Methodological Answer: Electron-withdrawing groups on the diethylaminoethyl chain increase electrophilicity at the ester carbonyl, accelerating nucleophilic attack. Kinetic studies using UV-Vis spectroscopy or stopped-flow techniques can quantify rate constants. Computational modeling (DFT) predicts substituent effects on transition states .
Q. What strategies are effective for resolving enantiomers of this compound?
Q. What mechanistic insights exist for its interactions with biological targets (e.g., neurotransmitter receptors)?
- Methodological Answer: Molecular docking studies (e.g., AutoDock Vina) model interactions with receptor binding pockets. Radioligand displacement assays quantify affinity (Ki values). Site-directed mutagenesis identifies critical residues in target proteins, as seen in analogs with similar diethylaminoethyl motifs .
Q. How does the compound degrade under oxidative or photolytic conditions?
- Methodological Answer: Oxidative degradation pathways are analyzed via LC-MS/MS, identifying products like tertiary amine oxides. Photostability studies (ICH Q1B guidelines) under UV light (320–400 nm) reveal cleavage of the ester bond. Quenching experiments with antioxidants (e.g., BHT) assess protective efficacy .
Q. What comparative pharmacological data exist between this compound and its trifluoromethyl analogs?
- Methodological Answer:
In vitro assays (e.g., enzyme inhibition) compare potency and selectivity. Pharmacokinetic studies in rodent models measure bioavailability and half-life. Trifluoromethyl analogs (e.g., CAS 925889-77-6) often show enhanced metabolic stability due to fluorine’s electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
